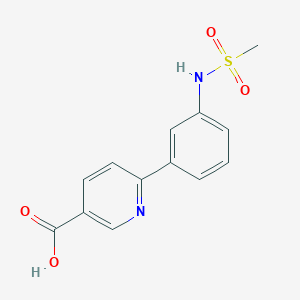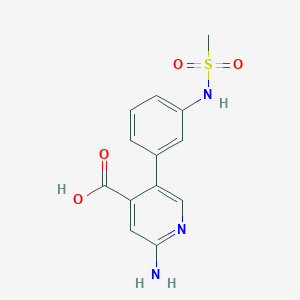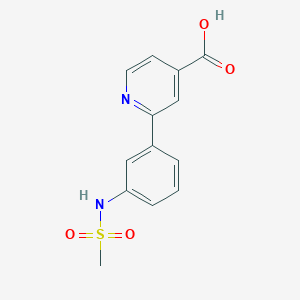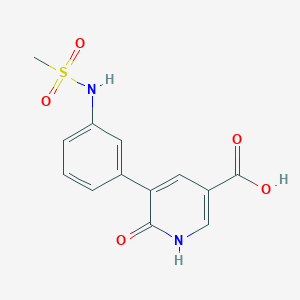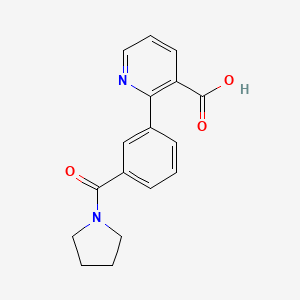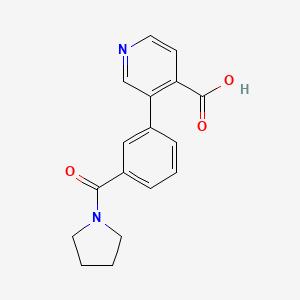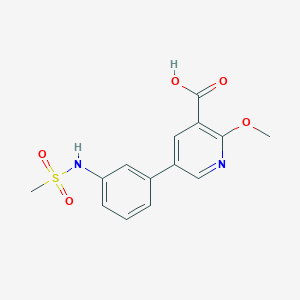
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid (MMPN) is a small organic compound from the nicotinic acid family. It is a colorless, crystalline solid with a melting point of 95°C and a molecular weight of 276.36 g/mol. MMPN is an important intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been widely studied due to its potential applications in various fields, including biochemistry and medicine.
Scientific Research Applications
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been used in scientific research for a variety of purposes. It has been used as a substrate in enzyme kinetics studies to determine the kinetics of enzyme-catalyzed reactions. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been studied for its potential applications in biochemistry and medicine, including its ability to inhibit the growth of certain cancer cells.
Mechanism of Action
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is thought to exert its effects by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes is thought to reduce inflammation and prevent the growth of certain cancer cells.
Biochemical and Physiological Effects
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to inhibit the growth of certain cancer cells, including those of the breast, colon, and prostate. In addition, 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has been shown to reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% is a relatively stable compound and is easy to synthesize, making it an ideal compound for use in laboratory experiments. However, it is not as widely available as some other compounds, which may limit its use in some experiments.
Future Directions
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% has potential applications in the development of new drugs and therapies for the treatment of cancer and other diseases. Additionally, further research into the mechanism of action of 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% could lead to the development of more effective treatments for inflammation and pain. Furthermore, 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% could be used to develop new agrochemicals for use in agriculture. Finally, further research into the effects of 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% on other enzymes could lead to the development of new drugs for the treatment of a variety of diseases.
Synthesis Methods
2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 2-methoxy-5-aminophenol with 3-methylsulfonylchloride in the presence of a base (such as pyridine) to form 2-methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid chloride. This intermediate is then reacted with aqueous sodium hydroxide to yield 2-Methoxy-5-(3-methylsulfonylaminophenyl)nicotinic acid, 95%.
properties
IUPAC Name |
5-[3-(methanesulfonamido)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-13-12(14(17)18)7-10(8-15-13)9-4-3-5-11(6-9)16-22(2,19)20/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRUASPHBLYVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688367 |
Source


|
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-75-7 |
Source


|
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



